molecular formula C15[13C]5H32O2 B1164188 Arachidonic Acid 1,2,3,4,5-13C

Arachidonic Acid 1,2,3,4,5-13C

Cat. No.: B1164188
M. Wt: 309.4
InChI Key: YZXBAPSDXZZRGB-XDDXYDETSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidonic acid is an essential fatty acid and a precursor for all prostaglandins, thromboxanes, and leukotrienes. Virtually all cellular arachidonic acid is esterified in membrane phospholipids where its presence is tightly regulated through multiple interconnected pathways. Free arachidonic acid is a transient, critical substrate for the biosynthesis of eicosanoid second messengers. Receptor-stimulated release, metabolism, and re-uptake of free arachidonate are all important aspects of cell signaling and inflammation. Arachidonic acid 1,2,3,4,5-13C is an isotopically enriched form of this PUFA with carbon-13 occurring at positions 1, 2, 3, 4, and 5. It can be used to study metabolic processes related to arachidonic acid by means of mass spectrometry.

Properties

Molecular Formula

C15[13C]5H32O2

Molecular Weight

309.4

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i16+1,17+1,18+1,19+1,20+1

InChI Key

YZXBAPSDXZZRGB-XDDXYDETSA-N

SMILES

CCCCC/C=CC/C=CC/C=CC/C=[13CH][13CH2][13CH2][13CH2][13C](O)=O

Synonyms

AA 1,2,3,4,5-13C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arachidonic Acid 1,2,3,4,5-13C
Reactant of Route 2
Arachidonic Acid 1,2,3,4,5-13C
Reactant of Route 3
Arachidonic Acid 1,2,3,4,5-13C
Reactant of Route 4
Arachidonic Acid 1,2,3,4,5-13C
Reactant of Route 5
Reactant of Route 5
Arachidonic Acid 1,2,3,4,5-13C
Reactant of Route 6
Arachidonic Acid 1,2,3,4,5-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.